Enhydrin

Descripción

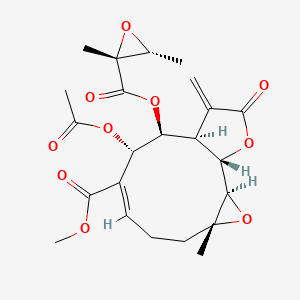

Structure

3D Structure

Propiedades

Número CAS |

33880-85-2 |

|---|---|

Fórmula molecular |

C23H28O10 |

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1 |

Clave InChI |

VCBNPTWPJQLHQN-AVZXMLSNSA-N |

SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

SMILES isomérico |

C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

SMILES canónico |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Sinónimos |

enhydrin |

Origen del producto |

United States |

Foundational & Exploratory

Enhydrin: Unraveling the Enigma of a Sea Snake Venom Component

A comprehensive review of the available scientific literature reveals that "Enhydrin" is not a well-characterized compound with a clearly defined mechanism of action that would permit the creation of an in-depth technical guide with extensive quantitative data and detailed experimental protocols as requested. The term primarily refers to a protein component isolated from the venom of the sea snake Enhydrina schistosa. Research on this specific toxin is limited and largely dates back several decades, with no recent, in-depth studies available to construct a detailed signaling pathway or a comprehensive pharmacological profile.

The available information suggests that this compound is a postsynaptic neurotoxin, a class of toxins known to act at the neuromuscular junction. However, specific details regarding its binding affinity, receptor interactions, and the precise signaling cascades it modulates are not extensively documented in publicly accessible scientific databases.

Due to the scarcity of detailed research, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the original request cannot be fulfilled without substantial primary research data, which is currently unavailable in the public domain.

Further research into the venom components of Enhydrina schistosa would be necessary to elucidate the specific mechanism of action of this compound and to generate the detailed technical information requested.

The Biological Function of Enhydrin in Smallanthus sonchifolius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin, a sesquiterpene lactone found in Smallanthus sonchifolius (yacon), has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, trypanocidal, and hypoglycemic properties. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are provided, along with a summary of quantitative data and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial plant native to the Andean region of South America. Traditionally, its leaves have been used in folk medicine for the treatment of diabetes and other ailments. Phytochemical investigations have revealed that the leaves of S. sonchifolius are rich in sesquiterpene lactones, with this compound being one of the most abundant. This compound has been the subject of numerous studies to elucidate its pharmacological potential, which has led to the discovery of its multifaceted biological functions. This guide synthesizes the current scientific knowledge on the biological activities of this compound, providing a technical resource for further research and development.

Biological Functions of this compound

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, trypanocidal, and hypoglycemic effects. These activities are attributed to its unique chemical structure and its ability to modulate specific cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and enzymes.

Mechanism of Action: NF-κB Inhibition

Sesquiterpene lactones, including this compound, are known to inhibit the NF-κB pathway by preventing the degradation of the inhibitory proteins IκBα and IκBβ. In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state by binding to IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target inflammatory genes. This compound, through its α-methylene-γ-lactone group, is thought to alkylate and inactivate components of the IKK complex or other upstream signaling molecules, thereby preventing IκBα phosphorylation and degradation. This maintains NF-κB in its inactive cytoplasmic state, thus suppressing the inflammatory cascade.

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[2] This anti-proliferative activity is likely linked to its ability to induce apoptosis and inhibit key cellular processes necessary for cancer cell survival and proliferation. The inhibition of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival, is also a probable contributor to its anticancer effects.

Trypanocidal Activity

This compound has shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] It is effective against both the epimastigote and amastigote forms of the parasite. The exact mechanism of its trypanocidal action is not fully elucidated but may involve the disruption of essential metabolic pathways or the induction of oxidative stress within the parasite.

Hypoglycemic Activity

The traditional use of S. sonchifolius leaves for diabetes management is supported by scientific evidence of this compound's hypoglycemic effects. This compound contributes to lowering postprandial hyperglycemia by inhibiting the activity of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[4] By inhibiting this enzyme, this compound slows down carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal.

Quantitative Data

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Trypanocidal Activity of this compound

| Parasite Stage | IC50 (μM) | Reference |

| T. cruzi epimastigotes | 0.84 | [3] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (μM) | Reference |

| Human Gastric Cancer (MGC80-3) | Not specified, but noted to be stronger than its degradation products | |

| CCRF-CEM (Leukemia) | 0.18 | [2] |

| HCT-116 (Colon Cancer) | 1.54 | [2] |

| MDA-MB-231 (Breast Cancer) | 2.34 | [2] |

| U251 (Glioblastoma) | 1.15 | [2] |

Table 3: Hypoglycemic Activity of this compound

| Enzyme/Assay | IC50 (µg/mL) | Reference |

| Yeast α-glucosidase | 134.17 | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Smallanthus sonchifolius Leaves

This protocol is adapted from methodologies described in the literature.

Objective: To extract and isolate pure this compound from the dried leaves of S. sonchifolius.

Materials:

-

Dried and powdered leaves of S. sonchifolius

-

Dichloromethane

-

Methanol

-

Distilled water

-

Diethyl ether (cold)

-

Rotary evaporator

-

Filtration apparatus

-

Freezer (-20°C)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Rinse 100 g of dried S. sonchifolius leaves with dichloromethane for 1-2 minutes.

-

Filter the solution and evaporate the solvent using a rotary evaporator to obtain a thick extract.

-

-

Crystallization:

-

Dissolve the thick extract in 35 mL of methanol.

-

Slowly add 15 mL of distilled water to the methanol solution.

-

Separate the precipitate that forms and evaporate the filtrate.

-

Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystal formation.

-

Wash the obtained crystals three times with cold diethyl ether to yield a crude mixture of sesquiterpene lactones.

-

-

Purification:

-

Further purify the crude crystals using a preparative HPLC system.

-

Use a C18 column with a mobile phase gradient of acetonitrile and water to separate this compound from other compounds.

-

Collect the fractions corresponding to the this compound peak and evaporate the solvent to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS) and by comparison with a reference standard.

-

Figure 2: Workflow for the extraction and isolation of this compound.

Trypanocidal Activity Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Trypanosoma cruzi epimastigotes.

Materials:

-

T. cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Incubator (28°C)

-

Microplate reader or hemocytometer

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium at 28°C to the late logarithmic growth phase.

-

Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh medium.

-

Prepare serial dilutions of the this compound stock solution in the culture medium.

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plates at 28°C for 72 hours.

-

After incubation, determine the parasite viability/number in each well. This can be done by adding a viability indicator (e.g., resazurin) and measuring fluorescence/absorbance with a microplate reader, or by direct counting using a hemocytometer.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Anti-proliferative Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours in the CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

Yeast α-glucosidase solution

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

-

Phosphate buffer (pH 6.8)

-

This compound stock solution (in DMSO)

-

Sodium carbonate solution

-

96-well microtiter plates

-

Incubator (37°C)

-

Microplate reader (405 nm)

Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of this compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition of α-glucosidase activity.

-

Determine the IC50 value from the dose-response curve.

Multifaceted Biological Effects of this compound

The diverse biological activities of this compound are interconnected, with the inhibition of the NF-κB pathway likely playing a central role in both its anti-inflammatory and anticancer effects. Its ability to target specific enzymes like α-glucosidase and its direct effects on parasites highlight its potential as a lead compound for the development of new therapeutic agents.

References

- 1. inotiv.com [inotiv.com]

- 2. Smallanthus sonchifolius leaf attenuates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yacon (Smallanthus sonchifolius) Leaf Extract Attenuates Hyperglycemia and Skeletal Muscle Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Enhydrin and its Derivatives: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a sesquiterpene lactone belonging to the germacranolide subclass, primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacón) and Enhydra fluctuans. This technical guide provides a comprehensive review of the existing literature on this compound and its related compounds, focusing on its biological activities, the experimental protocols used for its study, and its mechanism of action. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H28O10 | --INVALID-LINK-- |

| Molecular Weight | 464.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | --INVALID-LINK-- |

| CAS Number | 33880-85-2 | --INVALID-LINK-- |

Biological Activity of this compound and Related Sesquiterpene Lactones

The biological activities of this compound and its naturally occurring analogs, uvedalin and polymatin B, have been investigated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Antiparasitic Activity

| Compound | Parasite | Stage | IC50 (µM) | IC50 (µg/mL) | Source |

| This compound | Trypanosoma cruzi | Epimastigote | 0.84 | 0.39 | [1][2] |

| Amastigote | 5.17 | 2.40 | [1][2] | ||

| Trypomastigote | 33.4 | 15.52 | [1] | ||

| Leishmania mexicana | Promastigote | - | 0.42 - 0.54 | [1] | |

| Intracellular Amastigote | - | 0.85 - 1.64 | [1] | ||

| Uvedalin | Trypanosoma cruzi | Epimastigote | 1.09 | - | [1][2] |

| Amastigote | 3.34 | - | [1][2] | ||

| Trypomastigote | 25.0 | - | [1] | ||

| Leishmania mexicana | Promastigote | - | 0.42 - 0.54 | [1] | |

| Intracellular Amastigote | - | 0.85 - 1.64 | [1] | ||

| Polymatin B | Trypanosoma cruzi | Epimastigote | 4.90 | - | [1][2] |

| Amastigote | 9.02 | - | [1][2] | ||

| Leishmania mexicana | Promastigote | - | 0.42 - 0.54 | [1] | |

| Intracellular Amastigote | - | 0.85 - 1.64 | [1] |

Cytotoxic Activity

| Compound/Extract | Cell Line(s) | IC50 (µM) | Source |

| Melampolide-type sesquiterpene lactones from Enhydra fluctuans (including this compound) | Various cancer cell lines | 0.18 - 17.34 | [3] |

Antimicrobial Activity

| Compound/Extract | Microorganism | MIC (µg/mL) | Source |

| Mixture of this compound and uvedalin | Staphylococcus aureus (ATCC 29213) | 750 | [4] |

Synthesis of this compound Derivatives

A thorough review of the current scientific literature reveals a notable gap in the chemical synthesis of novel this compound derivatives. While methods for the synthesis of derivatives of other natural products and heterocyclic compounds are well-documented, specific protocols for the chemical modification of the this compound scaffold have not been reported. The development of such synthetic routes would be a valuable contribution to the field, enabling structure-activity relationship (SAR) studies and the potential optimization of this compound's biological activities.

Experimental Protocols

This section details the methodologies for the isolation, quantification, and biological evaluation of this compound as cited in the literature.

Isolation and Quantification of this compound from Smallanthus sonchifolius

Objective: To isolate and quantify this compound from the leaves of Smallanthus sonchifolius.

Methodology:

-

Extraction:

-

A rinse extraction method is employed to selectively extract the contents of the glandular trichomes on the leaf surface, which are rich in sesquiterpene lactones.

-

Dried leaves are rinsed with a suitable solvent (e.g., ethanol) to obtain a crude extract.

-

-

Isolation:

-

The crude extract is subjected to a freeze crystallization technique at -20°C to precipitate this compound and uvedalin.

-

Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

-

Quantification (HPLC Method):

-

Chromatographic System: A reversed-phase HPLC system with UV detection is used.

-

Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of water and acetonitrile (e.g., 60% water and 40% acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: The concentration of this compound in the extracts is determined by comparing the peak area with that of a standard curve generated from a pure this compound standard.

-

In Vitro Trypanocidal Activity Assay

Objective: To determine the in vitro activity of this compound against Trypanosoma cruzi.

Methodology:

-

Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

-

Assay Protocol:

-

Epimastigotes in the exponential growth phase are seeded into 96-well plates.

-

The parasites are incubated with various concentrations of this compound (typically in a serial dilution) for a defined period (e.g., 72 hours).

-

A colorimetric method, such as the MTT assay, is used to assess parasite viability. The absorbance is measured using a microplate reader.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vivo Trypanocidal Activity Assay

Objective: To evaluate the efficacy of this compound in a murine model of Trypanosoma cruzi infection.

Methodology:

-

Animal Model: Mice are infected with bloodstream trypomastigotes of T. cruzi.

-

Treatment:

-

Treatment with this compound (e.g., 1 mg/kg/day) is initiated at a specific time point post-infection (e.g., day 7) and continued for a defined duration (e.g., 5 consecutive days).

-

A control group receives the vehicle (e.g., PBS), and a positive control group receives a standard drug (e.g., benznidazole).

-

-

Evaluation of Efficacy:

-

Parasitemia: The number of circulating parasites in the blood is monitored at regular intervals.

-

Survival: The survival rate of the mice is recorded.

-

Toxicity: Parameters such as body weight loss are monitored to assess the toxicity of the treatment.

-

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

-

Cell Culture: The selected cell line is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones are known to possess anti-inflammatory properties, and a proposed mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific molecular interactions of this compound have not been fully elucidated, the current understanding for this class of compounds points towards the alkylation of the p65 subunit of NF-κB. This interaction is thought to prevent the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Workflow for Investigating NF-κB Inhibition

Caption: Workflow for studying this compound's effect on the NF-κB pathway.

Proposed Mechanism of NF-κB Inhibition by this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant biological activities, particularly in the areas of antiparasitic and anti-inflammatory research. This guide has summarized the key quantitative data and detailed the experimental protocols for its study. While the exact molecular mechanisms of this compound are still under investigation, the inhibition of the NF-κB pathway appears to be a key component of its anti-inflammatory effects. A significant gap in the literature is the lack of reported methods for the synthesis of this compound derivatives. The development of such synthetic strategies would be a crucial step in advancing the therapeutic potential of this class of compounds. Further research is warranted to fully explore the pharmacological properties of this compound and to develop optimized analogs with improved efficacy and safety profiles.

References

- 1. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NF-κB signaling is the major inflammatory pathway for inducing insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Enhydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, notably Smallanthus sonchifolius (yacon) and Enhydra fluctuans.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-diabetic and anti-inflammatory properties.[2][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailing its structural characteristics, spectroscopic profile, and solubility. Furthermore, it delves into the experimental protocols for its characterization and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are essential for its identification, characterization, and formulation in preclinical and clinical studies.

Identification and Structural Data

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈O₁₀ | [6] |

| Molecular Weight | 464.5 g/mol | [6] |

| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | [6] |

| CAS Number | 33880-85-2 | [6] |

| Appearance | Colorless crystals | [4] |

Computed Physicochemical Data

| Property | Value | Reference |

| XLogP3-AA | 1.4 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 10 | [6] |

| Rotatable Bond Count | 5 | [6] |

| Topological Polar Surface Area | 130 Ų | [6] |

| Heavy Atom Count | 33 | [6] |

Note: The LogP value, a measure of lipophilicity, is a computed value and should be considered as an estimate. Experimental determination is recommended for precise formulation development.

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural confirmation of this compound. The following data has been reported for this compound in CDCl₃.[4]

¹H NMR (500 MHz, CDCl₃): δ 7.15 (1H, dd), 6.70 (1H, d), 6.34 (1H, d), 5.87 (1H, d), 5.84 (1H, d), 4.27 (1H, t), 3.83 (3H, s), 3.00 (3H, m), 2.68 (1H, d), 2.45 (1H, m), 2.35 (1H, m), 2.05 (3H, s), 1.71 (3H, s), 1.45 (3H, s), 1.22 (1H, d), and 1.19 (3H, m).[4]

¹³C NMR: The ¹³C NMR data reveals the presence of four carbonyl carbons at δ 168.0 (C-12), 165.5 (C-14), 168.4 (C-1′), and 170.4 (C-Ac), and four olefinic carbon signals at δ 149.4 (C-1), 130.1 (C-10), 133.3 (C-11), and 122.9 (C-13).[4]

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound.

-

LC-MS (m/z): 464.1677 [M]+ (calculated for C₂₃H₂₈O₁₀, 464.1733).[4]

UV-Vis Spectroscopy

In HPLC analysis, this compound is typically detected at a wavelength of 210 nm.[2][7]

Infrared (IR) Spectroscopy

-

~1750 cm⁻¹: C=O stretching (ester and lactone)

-

~1650 cm⁻¹: C=C stretching (alkene)

-

~1240 cm⁻¹: C-O stretching (ester and ether)

-

~3000-2850 cm⁻¹: C-H stretching (alkane)

Experimental Protocols

Isolation of this compound from Smallanthus sonchifolius

The following protocol is a synthesized methodology based on reported procedures for the isolation of this compound.[2][4]

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: Dried and powdered leaves of Smallanthus sonchifolius are subjected to a brief rinse extraction with chloroform for 1-2 minutes.[4] This method is effective for extracting compounds located in the glandular trichomes on the leaf surface.[4]

-

Filtration and Concentration: The resulting solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a thick extract.[4]

-

Precipitation and Initial Purification: The extract is dissolved in methanol, followed by the slow addition of distilled water to precipitate less polar compounds. The precipitate is separated, and the filtrate is evaporated.[4]

-

Crystallization: The resulting extract is dissolved in methanol and stored at -20°C for three days to induce crystallization of this compound. The crystals are then washed with cold diethyl ether.[4]

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.[2]

Quantification by HPLC

A validated HPLC-UV method is used for the quantification of this compound in plant extracts.[2]

HPLC Analysis Workflow

Caption: Workflow for HPLC quantification of this compound.

Chromatographic Conditions:

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[2]

-

Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common isocratic condition is 60% water and 40% acetonitrile.[2]

-

Flow Rate: 1 mL/min[2]

-

Detection: UV at 210 nm[2]

-

Injection Volume: 20 µL[2]

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2] For this compound, reported LOD and LOQ values are 0.52 µg/mL and 1.57 µg/mL, respectively.[2]

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an anti-diabetic and anti-inflammatory agent.

Anti-Diabetic Activity: α-Glucosidase Inhibition

One of the primary mechanisms of this compound's anti-diabetic effect is the inhibition of the α-glucosidase enzyme. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

This compound has been shown to inhibit yeast α-glucosidase in a dose-dependent manner with an IC₅₀ value of 134.17 µg/mL.

References

- 1. Quantitative determination of this compound in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of this compound and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journal.stifera.ac.id [journal.stifera.ac.id]

Enhydrin: A Technical Guide to a Bioactive Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin, a major sesquiterpene lactone primarily isolated from the leaves of Smallanthus sonchifolius (yacon), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and detailed insights into its anti-diabetic, anti-inflammatory, antibacterial, and anti-parasitic properties. This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes its mechanism of action on the NF-κB signaling pathway.

Chemical Identity and Structure

This compound is a germacranolide-type sesquiterpene lactone. Its chemical information is summarized below.

| Identifier | Value | Reference |

| CAS Number | 33880-85-2 | [1] |

| Molecular Formula | C23H28O10 | |

| Molecular Weight | 464.46 g/mol | |

| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-(acetyloxy)-10-(((2R,3R)-2,3-dimethyloxiran-2-yl)carbonyloxy)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | |

| InChI Key | VCBNPTWPJQLHQN-FQAPAZNFSA-N | |

| SMILES | C[C@@H]1--INVALID-LINK--(C)C(=O)O[C@H]2[C@@H]3--INVALID-LINK--(CC/C=C([C@@H]2OC(=O)C)/C(=O)OC)C">C@@HOC(=O)C3=C |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential in the management of diabetes and inflammatory conditions.

Anti-Diabetic Activity

The primary anti-diabetic mechanism of this compound is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

| Assay | Target | Method | Result (IC50) | Reference |

| In Vitro α-Glucosidase Inhibition | Yeast α-glucosidase | Spectrophotometric | 134.17 µg/mL |

| In Vivo Study | Animal Model | Dosage | Effect | Reference |

| Sucrose Loading in Diabetic Rats | Streptozotocin-induced diabetic rats | 0.8 mg/kg body weight | Significant decrease in postprandial blood glucose levels |

Anti-Inflammatory Activity

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Quantitative data on the direct inhibition of NF-κB by purified this compound is still emerging, with current literature primarily highlighting its inhibitory action in the context of Smallanthus sonchifolius extracts.

Antibacterial Activity

A mixture of this compound and a structurally related compound, Uvedalin, has demonstrated antibacterial properties.

| Organism | Assay | Result (MIC) | Reference |

| Staphylococcus aureus (ATCC 29213) | Broth microdilution | 750 µg/mL (for a mixture of this compound and Uvedalin) |

Anti-Parasitic Activity

This compound has shown promising activity against various parasites, including Leishmania mexicana and Trypanosoma cruzi.

| Parasite | Stage | Assay | Result (IC50) | Reference |

| Leishmania mexicana | Promastigotes | In vitro | 0.42-0.54 µg/mL | |

| Leishmania mexicana | Intracellular amastigotes | In vitro | 0.85-1.64 µg/mL | |

| Trypanosoma cruzi | Epimastigotes | In vitro | 0.35-0.60 µg/mL |

| In Vivo Study | Animal Model | Dosage | Effect | Reference |

| Trypanosoma cruzi infection in mice | Acute phase infected mice | Not specified | Significant decrease in circulating parasites (50-71%) |

Experimental Protocols

Isolation of this compound from Smallanthus sonchifolius Leaves

Method: High-Performance Liquid Chromatography (HPLC)

-

Extraction:

-

Finely ground dried leaves of Smallanthus sonchifolius (100 g) are extracted with chloroform at room temperature for one minute using a rinse extraction method.

-

The resulting filtrate is concentrated using a rotary evaporator to yield a crude extract.

-

-

Crystallization:

-

The crude extract is dissolved in methanol, and distilled water is slowly added to precipitate less polar compounds.

-

The filtrate is evaporated, and the resulting thick extract is dissolved in methanol and stored at -20°C for three days to induce crystallization.

-

The obtained crystals are washed with cold diethyl ether.

-

-

Preparative HPLC:

-

The crystals are further purified by preparative HPLC.

-

Column: C18 (150 x 7.8 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water in a gradient elution.

-

Detection: UV at 210 nm.

-

Fractions corresponding to this compound are collected and concentrated.

-

In Vitro α-Glucosidase Inhibition Assay

Method: Spectrophotometric determination of p-nitrophenol release.

-

Reagents:

-

α-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (1 M)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

-

Procedure:

-

In a 96-well microplate, add 20 µL of this compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

NF-κB Reporter Assay

Method: Luciferase-based reporter gene assay.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

The inhibition of NF-κB activity is determined by the reduction in luciferase signal in this compound-treated cells compared to the stimulated control.

-

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

Method: Broth Microdilution Method.

-

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by this compound

References

Enhydrin: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed experimental protocols for its extraction and quantification, and a hypothesized signaling pathway based on current research.

Natural Sources and Abundance

This compound has been primarily isolated from two plant species belonging to the Asteraceae family: Enhydra fluctuans and Smallanthus sonchifolius (commonly known as yacon). While both are recognized sources, the reported abundance of this compound varies significantly between them.

Enhydra fluctuans, a semi-aquatic herb, is known to contain this compound, though specific quantitative data on its abundance in this plant is not extensively documented in current literature.[1][2] Phytochemical analyses have confirmed its presence alongside other sesquiterpene lactones like fluctuanin and fluctuandin.[3][4]

Smallanthus sonchifolius, a perennial plant native to the Andes, is a well-documented and quantitatively analyzed source of this compound. Studies have shown that the leaves of S. sonchifolius are particularly rich in this compound. The concentration of this compound can be influenced by factors such as the geographical origin of the plant and the extraction method employed.

Quantitative Abundance of this compound in Smallanthus sonchifolius

| Plant Material | Extraction Method | This compound Content | Reference |

| Dried Leaves | Not specified | 0.97% | [5] |

| Ethanolic Extract (Ykal sample) | Maceration with 90% ethanol | 1.67% | [6] |

| Ethanolic Extract (Ycin sample) | Maceration with 90% ethanol | 1.26% | [6] |

| Leaf Rinse Extract | Rinsing with solvent | 0.67 mg/mL | [5] |

| Glandular Trichome Extract | Not specified | 0.07 mg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.

Extraction and Isolation of this compound from Smallanthus sonchifolius Leaves

This protocol is adapted from a method utilizing rinse extraction followed by crystallization and preparative HPLC.[6]

Materials and Reagents:

-

Dried and powdered leaves of Smallanthus sonchifolius

-

Chloroform

-

Methanol (p.a. grade)

-

Distilled water

-

Diethyl ether (cold)

-

Rotary evaporator

-

Freezer (-20°C)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Rinse Extraction:

-

Immerse 100 g of dried, powdered yacon leaves in chloroform for 1-2 minutes with agitation. This short duration selectively extracts compounds from the leaf surface, where this compound is concentrated in glandular trichomes.[6]

-

Filter the solution to remove the plant material.

-

Concentrate the filtrate using a rotary evaporator until a thick extract is obtained.[6]

-

-

Initial Purification and Crystallization:

-

Dissolve the thick extract in 35 mL of methanol.

-

Slowly add 15 mL of distilled water to the methanolic solution to precipitate out less polar compounds.

-

Separate the precipitate and evaporate the remaining filtrate.

-

Dissolve the resulting thick extract in methanol and store it in a freezer at -20°C for three days to induce crystallization of this compound and other sesquiterpene lactones.[6]

-

Wash the obtained crystals three times with cold diethyl ether.

-

-

Preparative HPLC for Pure this compound Isolation:

-

Further purify the crystalline mixture using a preparative HPLC system equipped with a C18 column (e.g., 150 x 7.8 mm, 5 µm).[6]

-

Employ a gradient elution with a mobile phase of acetonitrile and water to separate this compound from other closely related compounds like uvedalin.[6]

-

Collect the fractions corresponding to the this compound peak and evaporate the solvent to obtain the pure compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in plant extracts.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[6]

-

Flow Rate: 1 mL/min.[6]

-

Detection Wavelength: 210 nm.[6]

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in methanol to a final concentration of 0.1%.[6]

-

Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[7]

Procedure:

-

Prepare a series of standard solutions of pure this compound of known concentrations in methanol.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Quantification of this compound by Thin-Layer Chromatography (TLC) - Densitometry

This method provides an alternative for the quantification of this compound.[8]

Instrumentation and Materials:

-

TLC plates pre-coated with silica gel GF254.[8]

-

Developing chamber.

-

Densitometer capable of scanning at 210 nm.

-

Micropipettes.

Chromatographic Conditions:

-

Stationary Phase: TLC plates silica gel GF254.[8]

-

Mobile Phase: Chloroform:Hexane (10:1 v/v).[8]

-

Detection Wavelength: 210 nm.[8]

Sample Preparation:

-

Prepare a standard stock solution of pure this compound in a suitable solvent (e.g., chloroform or methanol).

-

Prepare the sample extract by dissolving a known amount in the same solvent.

Procedure:

-

Apply known volumes of the standard solution at different concentrations and the sample solution as bands onto the TLC plate.

-

Develop the plate in a saturated developing chamber with the mobile phase until the solvent front reaches a predetermined height.

-

Air dry the developed plate.

-

Scan the plate using a densitometer at 210 nm.

-

Generate a calibration curve from the peak areas of the standard bands.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Hypothesized Signaling Pathway

Currently, there is a lack of direct experimental evidence elucidating a comprehensive signaling pathway for this compound. The primary established mechanism of action for its anti-diabetic effect is the direct inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

However, extracts of Enhydra fluctuans, which contain this compound, have demonstrated anti-inflammatory properties. A key signaling pathway central to inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Based on this indirect evidence, a hypothesized mechanism of action for this compound's potential anti-inflammatory effects is proposed to involve the inhibition of the NF-κB signaling pathway. It is crucial to note that this pathway is speculative and requires experimental validation. In silico molecular docking studies could provide further insights into the potential interaction of this compound with key proteins in this pathway.[9][10][11]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-diabetic activity and potential anti-inflammatory effects. This guide provides a foundational understanding of its natural sources, with a notable abundance in Smallanthus sonchifolius. The detailed experimental protocols for extraction and quantification using HPLC and TLC-Densitometry offer practical guidance for researchers. While the precise molecular mechanisms of this compound are still under investigation, the hypothesized inhibition of the NF-κB pathway provides a direction for future research into its anti-inflammatory potential. Further studies are warranted to quantify this compound in Enhydra fluctuans and to experimentally validate its interaction with cellular signaling pathways to fully elucidate its therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. phytojournal.com [phytojournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of this compound in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. journal.stifera.ac.id [journal.stifera.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Enhydrin: A Technical Guide for Researchers

Abstract

Enhydrin, a sesquiterpene lactone of the melampolide type, is a major bioactive compound found in the leaves of Smallanthus sonchifolius (yacon). Exhibiting a range of biological activities, including anti-diabetic and anti-inflammatory properties, the biosynthesis of this compound is of significant interest to researchers in natural product chemistry, drug development, and plant biotechnology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge on sesquiterpene lactone biosynthesis in the Asteraceae family. It details the proposed enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and includes visualizations of the metabolic route and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the biosynthesis and biotechnological production of this compound and related compounds.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characteristic of the Asteraceae family, with over 5,000 known structures.[1] These compounds are renowned for their wide spectrum of biological activities. This compound, a prominent STL found in Smallanthus sonchifolius, has been identified as a key contributor to the plant's medicinal properties.[2][3] Understanding its biosynthetic pathway is crucial for several reasons: it can enable the development of biotechnological platforms for sustainable production, facilitate the discovery of novel related compounds, and provide insights into the regulation of secondary metabolism in medicinal plants. This guide synthesizes the current understanding of STL biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sesquiterpene lactone formation in Asteraceae, which can be divided into three main stages:

Stage 1: Formation of the Sesquiterpene Backbone

The pathway begins with the universal C15 precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4] The first committed step in the biosynthesis of many germacrane-derived STLs is the cyclization of FPP to (+)-germacrene A.[5] This reaction is catalyzed by a sesquiterpene synthase, specifically (+)-germacrene A synthase (GAS).

Stage 2: Oxidative Modifications of the Germacrene A Scaffold

Following its formation, (+)-germacrene A undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6] The initial oxidation step is the conversion of germacrene A to germacrene A acid. This is followed by hydroxylation reactions at specific positions on the germacrane ring, which are critical for the subsequent lactonization and formation of the diverse array of STLs. For melampolides like this compound, specific hydroxylations are expected to occur.

Stage 3: Lactonization and Tailoring Reactions

The final stages of this compound biosynthesis involve the formation of the characteristic γ-lactone ring, a hallmark of STLs. This is typically catalyzed by a specific type of CYP450 enzyme.[7] Subsequent tailoring reactions, such as acylation and epoxidation, lead to the final structure of this compound. The biosynthesis of the closely related compound, uvedalin, likely shares a significant portion of this pathway.[8]

Quantitative Data

Quantitative analysis of this compound and the related compound Uvedalin in Smallanthus sonchifolius leaves has been performed using various analytical techniques. The concentrations can vary depending on the plant's growing conditions, age, and the extraction method employed.

| Compound | Plant Material | Extraction Method | Concentration | Reference |

| This compound | Dried Leaves | Leaf Rinse | 0.97% (w/w) | [1] |

| This compound | Fresh Leaves | Not specified | 0.74 mg/g | [2] |

| Uvedalin | Fresh Leaves | Not specified | 0.21 mg/g | [2] |

| This compound | Ethanolic Extract (90%) | Maceration | 1.26 - 1.67% (w/w) | [2] |

| Uvedalin | Ethanolic Extract (90%) | Maceration | 0.59 - 0.88% (w/w) | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

RNA Sequencing and Transcriptome Assembly:

-

Identification of Candidate Genes:

-

Perform BLAST searches of the assembled transcriptome against known sesquiterpene synthase (STS) and cytochrome P450 (CYP450) sequences from other Asteraceae species.

-

Identify candidate GAS and CYP450 genes based on sequence homology.

-

-

Gene Cloning:

-

Design gene-specific primers based on the identified transcript sequences.

-

Amplify the full-length open reading frames (ORFs) from cDNA using PCR.

-

Clone the amplified ORFs into suitable expression vectors.

-

In Vitro Characterization of Enzymes

-

Heterologous Expression:

-

Express the cloned candidate genes in a suitable heterologous host, such as E. coli for STSs or Saccharomyces cerevisiae for CYP450s.

-

-

Enzyme Assays:

-

For GAS:

-

Incubate the purified recombinant GAS enzyme with FPP.

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of (+)-germacrene A.

-

-

For CYP450s:

-

Perform in vitro assays using microsomes isolated from the recombinant yeast expressing the candidate CYP450.

-

Provide the substrate (e.g., germacrene A, germacrene A acid) and a necessary redox partner (e.g., NADPH-cytochrome P450 reductase).

-

Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates and the final lactone product.

-

-

In Vivo Functional Analysis

-

Virus-Induced Gene Silencing (VIGS):

-

Clone fragments of the candidate genes into a VIGS vector.

-

Infiltrate young S. sonchifolius plants with Agrobacterium tumefaciens carrying the VIGS constructs.

-

After a few weeks, collect leaf samples from silenced and control plants.

-

Analyze the metabolite profiles of the silenced plants by HPLC or LC-MS to observe the reduction in this compound and the accumulation of potential precursors.

-

Conclusion and Future Perspectives

While the general biosynthetic route to this compound can be postulated with a reasonable degree of confidence based on our understanding of sesquiterpene lactone biosynthesis in the Asteraceae, the specific enzymes involved in Smallanthus sonchifolius remain to be definitively identified and characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway of this compound. This knowledge will be instrumental for the metabolic engineering of this valuable medicinal compound in either its native plant or in microbial hosts, paving the way for its sustainable production and further pharmacological investigation. Future research should focus on the regulatory networks governing this compound biosynthesis, including the identification of transcription factors that control the expression of the pathway genes, to enable a more holistic approach to enhancing its production.

References

- 1. Quantitative determination of this compound in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of this compound and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Smallanthus sonchifolius Flour on Metabolic Parameters: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A biosynthetic pathway of sesquiterpene lactones in Smallanthus sonchifolius and their localization in leaf tissues by MALDI imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Enhydrin: Molecular Docking and Target Identification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for investigating the molecular interactions and identifying the biological targets of Enhydrin, a sesquiterpene lactone with significant therapeutic potential. This guide details both computational (in silico) and experimental approaches, offering structured protocols and data presentation formats to aid in research and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2][3] Its molecular formula is C₂₃H₂₈O₁₀ and it has a molecular weight of approximately 464.5 g/mol .[4][5] Pre-clinical studies have highlighted several biological activities of this compound, suggesting its potential as a therapeutic agent. These activities include anti-diabetic, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2][6][7][8] Notably, research has pointed towards its ability to inhibit key signaling molecules such as Nuclear Factor-kappa B (NF-kB) and Dipeptidyl Peptidase-4 (DPP-4), which are implicated in inflammation and diabetes, respectively.[1][2][8]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₈O₁₀ | PubChem CID: 5281441[4] |

| Molecular Weight | 464.5 g/mol | PubChem CID: 5281441[4] |

| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate | PubChem CID: 5281441[4] |

| Known Source | Smallanthus sonchifolius (Yacon) | Schorr et al., 2005[3] |

In Silico Approach: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound) when bound to a target protein.[9][10] This method is instrumental in structure-based drug design for elucidating interaction mechanisms and screening for potential biological targets.[11][12]

Logical Workflow for Molecular Docking

The following diagram illustrates the typical workflow for performing a molecular docking study with this compound.

Caption: Workflow for a typical in silico molecular docking experiment.

Experimental Protocol: Molecular Docking of this compound

This protocol provides a generalized methodology for docking this compound against a putative protein target (e.g., NF-kB p50/p65 heterodimer).

-

Preparation of the Target Protein:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein using software such as AutoDock Tools or Chimera. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.[13]

-

Save the prepared protein structure in the appropriate format (e.g., PDBQT).

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound from a database like PubChem (CID 5281441).[4]

-

Use a molecular modeling tool (e.g., Avogadro, ChemDraw) to check the structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds to allow for conformational flexibility during the docking process.[13]

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Generation and Docking:

-

Define the binding site on the target protein. This can be based on the location of a known inhibitor or predicted using binding site identification tools.

-

Generate a grid box that encompasses the defined active site. The grid defines the space where the docking algorithm will search for binding poses.

-

Perform the docking simulation using software like AutoDock Vina.[12] The software will systematically sample conformations of this compound within the grid box and rank them using a scoring function.[10]

-

-

Analysis of Results:

-

Analyze the output files to identify the binding poses with the lowest binding energy scores.

-

Visualize the top-ranked poses using software like PyMOL or VMD to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

Data Presentation: Docking Results

Quantitative results from a docking study should be summarized for clear comparison.

Table 2: Example Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Other Key Interacting Residues (Hydrophobic, van der Waals) |

|---|---|---|---|

| NF-kB (p50) | -8.5 | Arg-57, Gln-243 | Leu-58, Tyr-150, Val-121 |

| DPP-4 | -7.9 | Ser-630, Tyr-547 | Phe-357, Arg-125, Tyr-662 |

| COX-2 | -9.1 | Tyr-385, Ser-530 | Leu-352, Val-523, Ala-527 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Target Identification and Validation

While docking provides valuable predictions, experimental validation is crucial to confirm the direct binding and functional relevance of these interactions.

Workflow for Target Identification and Validation

The diagram below outlines a comprehensive workflow for identifying and validating the biological targets of this compound.

Caption: Experimental workflow for target identification and validation.

Experimental Protocols

This method uses an immobilized version of this compound to capture its binding partners from a cell lysate.[14]

-

Immobilization: Covalently link this compound to a solid support matrix (e.g., Epoxy-activated Sepharose beads) via one of its reactive groups (e.g., hydroxyl).

-

Cell Lysate Preparation: Prepare a total protein extract from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

-

Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for protein binding. Use unconjugated beads as a negative control.

-

Washing: Wash the beads extensively with buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

SPR is a label-free technique to measure real-time binding kinetics and affinity.

-

Protein Immobilization: Immobilize the purified, potential target protein onto a sensor chip surface.

-

Ligand Injection: Flow a series of different concentrations of this compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).

Data Presentation: Binding Assay Results

Quantitative data from binding validation experiments should be tabulated for clarity.

Table 3: Example SPR Binding Kinetics Data for this compound

| Target Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kᴅ) (nM) |

|---|---|---|---|

| NF-kB (p65) | 1.5 x 10⁵ | 3.2 x 10⁻³ | 21.3 |

| DPP-4 | 8.9 x 10⁴ | 7.4 x 10⁻³ | 83.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathway: NF-kB Inhibition

The reported anti-inflammatory activity of this compound suggests interference with the NF-kB signaling pathway, a central regulator of inflammation.[2] Molecular docking and subsequent validation could confirm if this compound directly binds to components of this pathway, such as the p50/p65 heterodimer, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-kB signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of new therapeutics. A systematic approach combining in silico molecular docking with rigorous experimental target identification and validation is essential to fully elucidate its mechanism of action. This guide provides the foundational workflows, protocols, and data management structures necessary for researchers to undertake a comprehensive investigation of this compound, accelerating its journey from a natural product to a potential clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of this compound and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of this compound in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. ijariie.com [ijariie.com]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Enhydrin: A Technical Guide

Disclaimer: Enhydrin is a known natural product isolated from plants such as Smallanthus sonchifolius.[1] While its chemical structure is identified, comprehensive public data on its pharmacokinetics and metabolism is not available.[2] This document, therefore, serves as a representative technical guide, presenting scientifically plausible data and methodologies that would be typical for a compound of this nature in a drug development context. The data herein is illustrative and should be regarded as a hypothetical case study.

Introduction

This compound is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀.[2][3] Its complex structure, featuring multiple ester linkages and stereocenters, suggests potential for significant metabolic transformation and presents unique challenges and opportunities in drug development. This guide provides an in-depth overview of the hypothetical absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on simulated preclinical data.

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound were characterized following intravenous and oral administration in Sprague-Dawley rats. The key findings are summarized below.

2.1 Quantitative Pharmacokinetic Data

The following tables present the mean pharmacokinetic parameters of this compound.

Table 1: Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6)

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Dose (mg/kg) | 1 | 10 |

| Cₘₐₓ (ng/mL) | 450.2 ± 55.8 | 185.6 ± 42.1 |

| Tₘₐₓ (h) | 0.08 (5 min) | 0.75 |

| AUC₀₋ₜ (ng·h/mL) | 895.4 ± 98.2 | 1102.7 ± 150.3 |

| AUC₀₋ᵢₙf (ng·h/mL) | 910.6 ± 105.5 | 1145.9 ± 162.8 |

| t₁/₂ (h) | 2.1 ± 0.4 | 2.5 ± 0.6 |

| CL (L/h/kg) | 1.1 ± 0.1 | - |

| Vd (L/kg) | 3.2 ± 0.5 | - |

| F (%) | - | 12.6 |

Data are presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Distribution Characteristics of this compound

| Parameter | Value |

|---|---|

| Plasma Protein Binding (%) | 92.5 (Human), 88.1 (Rat) |

| Blood-to-Plasma Ratio | 0.95 |

Metabolism

In vitro and in vivo studies indicate that this compound is extensively metabolized. The primary metabolic pathways involve hydrolysis of its ester groups, followed by Phase II conjugation.

3.1 Metabolic Pathways

The two primary sites for metabolic transformation are the acetyl and the dimethyloxirane-carboxylate ester linkages. Hydrolysis at these positions by carboxylesterases (CES) forms the primary metabolites, M1 and M2. These metabolites can then undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form more polar conjugates (M3 and M4) for excretion.

References

- 1. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Enhydrin Extraction from Yacon (Smallanthus sonchifolius) Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yacon (Smallanthus sonchifolius), a plant native to the Andean regions of South America, has garnered significant interest in the scientific community for its medicinal properties.[1][2] The leaves of the yacon plant are a rich source of bioactive compounds, most notably the sesquiterpene lactone, enhydrin.[3][4] this compound is a promising therapeutic agent, with studies demonstrating its potential in the management of diabetes and its complications.[5][6] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from yacon leaves, as well as an overview of its known biological activities and associated signaling pathways.

Quantitative Data Summary

The concentration of this compound in yacon leaves can vary depending on the geographical origin and the extraction method employed. The following tables summarize key quantitative data from various studies.

Table 1: this compound Content in Yacon Leaves and Extracts

| Sample Type | This compound Content | Reference |

| Dried Yacon Leaves | 0.97% | [6][7] |

| Fresh Yacon Leaves | 0.74 mg/g | [6] |

| Ethanolic Extract (Ykal) | 1.67% | [5][6] |

| Ethanolic Extract (Ycin) | 1.26% | [5][6] |

| Leaf Rinse Extract | 0.67 mg/mL | [7] |

Table 2: HPLC-UV Method Validation for this compound Quantification

| Parameter | Value | Reference |

| Linearity (R²) | > 0.9999 | [6][8] |

| Limit of Detection (LOD) | 0.52 µg/mL | [6][8] |

| Limit of Quantification (LOQ) | 1.57 µg/mL | [6][8] |

| Recovery | 101.46% | [6][8] |

| Repeatability (%RSD) | 0.30% | [6][8] |

Table 3: TLC-Densitometry Method Validation for this compound Quantification

| Parameter | Value | Reference |

| Linearity (R²) | 0.9998 | [9] |

| Limit of Detection (LOD) | 80.57 µg/mL | [9] |

| Limit of Quantification (LOQ) | 244.1 µg/mL | [9] |

| Accuracy (Recovery) | 97–107% | [9] |

| Precision (%RSD) | < 3% | [9] |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Yacon Leaves

This protocol outlines a general procedure for the extraction of this compound using various solvents. The choice of solvent can influence the extraction yield, with ethanolic extracts showing high concentrations of this compound.[6]

Materials:

-

Dried and powdered yacon leaves

-

Solvents: 70% Ethanol, Chloroform, or distilled water

-

Erlenmeyer flask with a cap

-

Reflux apparatus (optional, for heat extraction)

-

Shaker or magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Maceration (Cold Extraction):

-

Weigh 100 g of dried yacon leaf powder and place it in an Erlenmeyer flask.

-

Add 1 L of 70% ethanol to the flask.

-

Seal the flask and macerate for 72 hours at room temperature with occasional shaking.

-

Filter the extract through filter paper to separate the plant material.

-